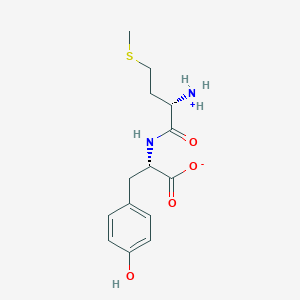

H-MET-TYR-OH

概要

説明

Methionyl-tyrosine is a dipeptide composed of the amino acids methionine and tyrosine. It is represented by the chemical formula C₁₄H₂₀N₂O₄S and has a molar mass of 312.38 g/mol . This compound has been detected in various foods, including birds, chickens, and domestic pigs . Methionyl-tyrosine is expected to form during the digestion of proteins and exists as a zwitterion in aqueous solutions and solid form .

科学的研究の応用

Methionyl-tyrosine has several scientific research applications:

Chemistry: It is used as a model compound to study peptide bond formation and cleavage reactions.

Biology: Methionyl-tyrosine is studied for its role in protein synthesis and degradation.

作用機序

Target of Action

Methionyl-Tyrosine, also known as H-MET-TYR-OH, primarily targets the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of neurotransmitters and thyroid hormones .

Mode of Action

The compound interacts with its target, tyrosine hydroxylase, by inhibiting its activity . This interaction results in a decrease in the production of neurotransmitters and thyroid hormones .

Biochemical Pathways

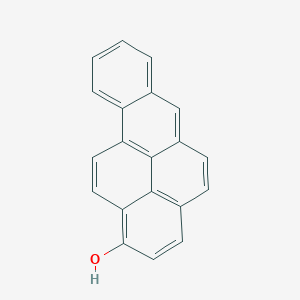

Methionyl-Tyrosine affects the biochemical pathway of tyrosine oxidation . Tyrosine, an amino acid, is one of the primary targets for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine can generate a diverse range of oxidized products, some of which are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

Factors such as its solubility, stability, and molecular weight (312.39 ) would influence these properties.

Result of Action

The inhibition of tyrosine hydroxylase by Methionyl-Tyrosine can lead to a decrease in the production of neurotransmitters and thyroid hormones . This could potentially affect various physiological processes, including neurotransmission and metabolism .

生化学分析

Biochemical Properties

Methionyl-Tyrosine plays a role in various biochemical reactions. Tyrosine, one of the components of Methionyl-Tyrosine, is a proteinogenic amino acid that is essential to many biochemical processes . It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of Tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

Methionyl-Tyrosine has been observed to diminish free radical formation in human endothelial cells . This suggests that Methionyl-Tyrosine may have a protective effect on cells, potentially reducing oxidative stress and associated cellular damage.

Molecular Mechanism

The tyrosine component of Methionyl-Tyrosine is known to undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can influence the function of proteins in which Tyrosine is a component, potentially altering cellular processes.

Metabolic Pathways

Tyrosine, a component of Methionyl-Tyrosine, is involved in several metabolic pathways. It is synthesized from prephenate in a process regulated by key enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase . Tyrosine can also be degraded in the liver and to a minor extent in the kidney .

準備方法

Methionyl-tyrosine can be synthesized through peptide bond formation between methionine and tyrosine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically involves the following steps:

Protection of Functional Groups: Protecting groups are added to the amino and carboxyl groups of methionine and tyrosine to prevent side reactions.

Activation of Carboxyl Group: The carboxyl group of methionine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated methionine is then coupled with the protected tyrosine to form the dipeptide bond.

Deprotection: The protecting groups are removed to yield methionyl-tyrosine.

Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product .

化学反応の分析

Methionyl-tyrosine undergoes various chemical reactions, including:

Substitution: The amino group of methionine can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include cyanogen bromide for cleavage at methionine residues and formic acid for oxidation . Major products formed from these reactions include methionine sulfoxide and various substituted derivatives .

類似化合物との比較

Methionyl-tyrosine can be compared with other dipeptides and amino acid derivatives:

Methionyl-Alanine: Similar to methionyl-tyrosine, methionyl-alanine is a dipeptide composed of methionine and alanine.

Methionyl-Phenylalanine: This dipeptide consists of methionine and phenylalanine.

Tyrosyl-Serine: A dipeptide composed of tyrosine and serine.

Methionyl-tyrosine’s uniqueness lies in its combination of sulfur-containing methionine and aromatic tyrosine, which imparts distinct chemical and biological properties .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESQCPHRXOFIPX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874592 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-04-3 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

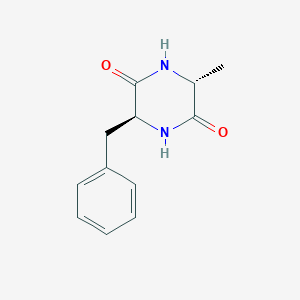

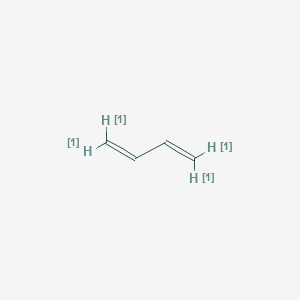

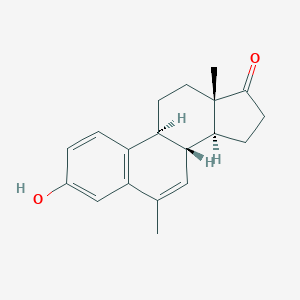

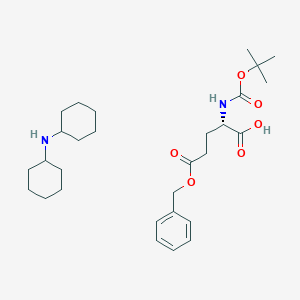

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Met-Tyr?

A1: The molecular formula of Met-Tyr is C14H18N2O4S, and its molecular weight is 306.37 g/mol.

Q2: What is the structure of Met-Tyr and how does it relate to its activity?

A2: Met-Tyr consists of the amino acids methionine and tyrosine linked by a peptide bond. Studies with Met-Tyr analogues, where specific amino acids are substituted, show the importance of the N-terminal and tyrosine residues for activity. For instance, modifying the lysine at position 6 or the histidine at position 1 in a Met-Tyr-containing dodecapeptide still resulted in significant biological activity. Further research is needed to fully elucidate the structure-activity relationships of Met-Tyr and its derivatives.

Q3: How does Met-Tyr exert its ACE inhibitory effect?

A4: While Met-Tyr is known to inhibit ACE , the exact mechanism is not fully elucidated in the provided research. Further studies are needed to understand whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of ACE.

Q4: How does Met-Tyr contribute to antioxidant defense?

A6: Met-Tyr indirectly protects against oxidative stress by inducing the expression of heme oxygenase-1 (HO-1) and ferritin in human umbilical vein endothelial cells. This induction was found to be independent of its ACE inhibitory activity.

Q5: What is the role of HO-1 in Met-Tyr's antioxidant mechanism?

A7: HO-1, induced by Met-Tyr, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Bilirubin, the reduced form of biliverdin, exhibits antioxidant properties comparable to those of Met-Tyr in endothelial cell models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)